6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride
Description
Chemical Structure and Properties 6-Chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride (CAS: 1177634-15-9) is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with chlorine (C6), hydroxyl (C7), and a 4-methylpiperazine-methyl group (C4). The dihydrochloride salt enhances its aqueous solubility compared to the free base form. Coumarins are known for diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects .
For example, describes multi-step syntheses involving piperazine-containing intermediates, suggesting similar strategies could apply to this compound.
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3.2ClH/c1-17-2-4-18(5-3-17)9-10-6-15(20)21-14-8-13(19)12(16)7-11(10)14;;/h6-8,19H,2-5,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFHPSCCEDUUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
The Pechmann reaction, a classical method for coumarin synthesis, involves condensation of phenols with β-keto esters under acidic conditions. For 6-chloro-7-hydroxy-4-methylcoumarin, 4-chlororesorcinol and ethyl acetoacetate react in concentrated sulfuric acid at 0–10°C (Figure 1). The methyl group at position 4 is introduced via the β-keto ester. After 18 hours, the crude product is precipitated in ice-water, neutralized with sodium hydroxide, and recrystallized from ethanol to achieve 75–85% yield.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Reactants | 4-Chlororesorcinol, ethyl acetoacetate |
| Catalyst | H₂SO₄ (concentrated) |
| Temperature | 0–10°C (initial), room temperature (aging) |
| Workup | Ice-water precipitation, NaOH neutralization |
| Purification | Recrystallization (ethanol) |
| Yield | 75–85% |
Knoevenagel Condensation
Alternative methods employ Knoevenagel condensation, where salicylaldehydes react with active methylene compounds. For example, 6-chloro-7-hydroxy-4-formylcoumarin can be synthesized by reacting 5-chloro-2,4-dihydroxybenzaldehyde with diethyl malonate in a deep eutectic solvent (e.g., choline chloride-zinc chloride) at 100°C. This green chemistry approach achieves yields of 85–90% with reduced reaction times (2–4 hours).
| Parameter | Condition |
|---|---|
| Aldehyde | 6-Chloro-7-hydroxy-4-formylcoumarin |
| Amine | 4-Methylpiperazine |
| Reducing Agent | NaBH₃CN (1.2 equiv) |
| Solvent | Methanol |
| Temperature | 25–30°C |
| Reaction Time | 12–18 hours |
| Yield | 70–78% |
Nucleophilic Substitution
A halogenated intermediate (e.g., 6-chloro-7-hydroxy-4-(bromomethyl)coumarin ) reacts with 4-methylpiperazine in dichloromethane (DCM) using triethylamine (TEA) as a base. This method, adapted from piperazine coupling protocols, achieves 80–85% yield after 6 hours at reflux.
Critical Considerations
-
Halogenation : The 4-methyl group is brominated using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄.
-
Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance nucleophilicity of 4-methylpiperazine.
Dihydrochloride Salt Formation
The final step involves converting the free base to its dihydrochloride salt for improved solubility and stability. The compound is dissolved in anhydrous ethanol, treated with hydrogen chloride gas until pH ≈ 2, and crystallized at 4°C. Filtration and drying under vacuum yield a hygroscopic white solid with >95% purity.
Salt Formation Parameters
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous ethanol |
| Acid Source | HCl gas |
| Temperature | 0–5°C (crystallization) |
| Purity | >95% (HPLC) |
Industrial-Scale Production
Scalable methodologies prioritize continuous flow reactors and automated systems to enhance efficiency:
Continuous Flow Synthesis
Coumarin core synthesis and reductive amination are conducted in tandem within a microreactor system. Benefits include:
Purification Techniques
-
Recrystallization : Ethanol-water mixtures (3:1 v/v) remove unreacted intermediates.
-
Chromatography : Silica gel column chromatography (ethyl acetate:hexane, 1:1) resolves regioisomeric impurities.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Pechmann + Reductive Amination | High scalability, low cost | Multi-step, requires harsh acids | 70–78 |
| Knoevenagel + Nucleophilic Substitution | Green solvents, shorter reaction times | Higher reagent costs | 80–85 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, potentially forming dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving oxidative stress.
Medicine: Investigated for its anti-cancer, anti-microbial, and anti-inflammatory properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress pathways, reducing the formation of reactive oxygen species.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in anti-cancer applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, physicochemical properties, and biological implications of the target compound with analogs from the evidence:
Key Observations
Substituent Impact on Solubility
- The dihydrochloride salt in the target compound significantly enhances water solubility compared to neutral analogs like 6-chloro-7-hydroxy-4-(trifluoromethyl)coumarin .
- The 4-methylpiperazine group introduces basicity, facilitating protonation at physiological pH, which may improve membrane permeability and target engagement .
Biological Activity Trends
- Coumarin Derivatives : The hydroxyl and chloro groups in the target compound are conserved in bioactive coumarins, which often exhibit antioxidant and antiproliferative effects .
- Piperazine-Containing Compounds : Both the target compound and EHT 4063 () incorporate 4-methylpiperazine, a motif linked to kinase inhibition and CNS activity due to its ability to mimic tertiary amines in neurotransmitters .
Structural Divergence The trifluoromethyl group in increases metabolic stability and lipophilicity, making it more suitable for hydrophobic binding pockets compared to the polar piperazine group in the target compound .
Biological Activity
Overview
6-Chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound features a unique structure that includes a chlorine atom, a hydroxyl group, and a piperazine moiety, contributing to its pharmacological properties. This article explores its biological activity, including anti-inflammatory, anti-cancer, and enzyme inhibition capabilities.
Chemical Structure
The IUPAC name of the compound is 6-chloro-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one; dihydrochloride. The molecular formula is .
| Property | Value |
|---|---|
| Molecular Weight | 339.27 g/mol |
| Solubility | Soluble in water due to dihydrochloride form |
| Chemical Class | Coumarin |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in oxidative stress pathways, potentially reducing the formation of reactive oxygen species (ROS) .
- DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in anti-cancer applications .
- Anti-inflammatory Activity : Studies have indicated that coumarin derivatives exhibit significant anti-inflammatory effects. For instance, in vivo experiments demonstrated that this compound reduced paw edema in rats, suggesting its potential as an anti-inflammatory agent .
Anti-inflammatory Properties
Research has demonstrated that this compound exhibits notable anti-inflammatory effects. In a study where various coumarin derivatives were tested for their ability to inhibit inflammation induced by carrageenan, this compound showed an inhibition rate ranging from 65% to 74% compared to the standard drug Diclofenac .
Anti-cancer Potential
The compound's ability to intercalate with DNA positions it as a candidate for anti-cancer therapies. Preliminary studies suggest that modifications in the coumarin structure can enhance cytotoxicity against cancer cell lines . The specific mechanisms of action remain under investigation but may involve the induction of apoptosis in cancer cells.
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes linked to disease processes. For instance, it has shown potential as an inhibitor of acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other compounds in the coumarin class.
| Compound Name | Structure Similarities | Unique Features |
|---|---|---|
| Warfarin | Coumarin derivative | Anticoagulant properties |
| Dicoumarol | Naturally occurring anticoagulant | Different mechanism of action |
| 7-Hydroxycoumarin | Simpler coumarin derivative | Fewer modifications, less biological activity |
This table highlights how the structural modifications in this compound contribute to its enhanced biological activities compared to simpler coumarins.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of coumarin derivatives similar to this compound:
- In Vivo Studies : A study conducted on rats demonstrated significant anti-inflammatory effects when administered at a dose of 30 mg/kg body weight, leading to reduced paw edema .
- Cytotoxicity Assays : In vitro assays have indicated that derivatives with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines, emphasizing the need for further exploration of structure–activity relationships .
- Enzyme Inhibition Trials : Trials have shown promising results regarding acetylcholinesterase inhibition, suggesting potential applications in treating neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride with high purity?
- Methodological Answer : Synthesis typically involves condensation reactions between chromenone precursors and 4-methylpiperazine derivatives under acidic conditions. Critical steps include:
- Purification : Use column chromatography (silica gel, eluent: methanol/chloroform gradient) to isolate intermediates. Final dihydrochloride salt formation requires stoichiometric HCl addition in anhydrous ethanol.
- Characterization : Validate purity via HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid/acetonitrile) and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms the dihydrochloride salt formation (e.g., bond lengths and angles between the chromenone core and piperazine moiety) .
- Spectroscopic validation : FT-IR identifies key functional groups (e.g., carbonyl stretch at ~1700 cm, hydroxyl O-H stretch at ~3200 cm) .
Q. What are the optimal storage conditions for maintaining the compound’s stability?
- Methodological Answer :
- Store in amber vials at -20°C under inert gas (argon) to prevent hygroscopic degradation. Stability studies (accelerated degradation at 40°C/75% RH for 6 months) confirm no significant loss in potency when stored correctly .
Advanced Research Questions
Q. How can researchers identify and validate the compound’s molecular targets in biological systems?
- Methodological Answer :
- Target deconvolution : Use affinity chromatography with immobilized compound derivatives to capture binding proteins, followed by LC-MS/MS identification.
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with kinases or GPCRs due to the piperazine moiety’s affinity for cationic binding pockets .
Q. What experimental designs are suitable for resolving contradictory data in the compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- In vitro-in vivo correlation (IVIVC) : Conduct parallel studies using:
- Caco-2 monolayers to assess intestinal permeability.
- Liver microsomes to measure metabolic stability (CYP450 inhibition assays).
- Statistical modeling : Apply nonlinear mixed-effects modeling (NONMEM) to reconcile discrepancies between plasma concentration-time curves and in vitro clearance data .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Methodological Answer :
- Analog synthesis : Systematically modify the chromenone core (e.g., substituents at C-6 and C-7) and piperazine side chain (e.g., N-methylation vs. N-ethylation).
- High-throughput screening : Use 96-well plate assays to evaluate cytotoxicity (MTT assay) and target inhibition (e.g., kinase activity via ADP-Glo™) across analogs .
Q. What strategies address discrepancies in reported antioxidant vs. pro-oxidant effects of the compound?
- Methodological Answer :
- Redox profiling : Measure ROS generation (DCFH-DA assay) and antioxidant capacity (ORAC assay) under varying oxygen tensions (normoxia vs. hypoxia).
- Mechanistic studies : Use electron paramagnetic resonance (EPR) to detect radical intermediates formed during redox cycling .
Q. How should environmental fate studies be designed to assess the compound’s ecotoxicological risks?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
